molecular formula C13H15FO2 B1442885 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one CAS No. 1311317-72-2

2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one

Cat. No.: B1442885
CAS No.: 1311317-72-2
M. Wt: 222.25 g/mol
InChI Key: CVPGRAVJXKTUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one are not available in the search results .

Scientific Research Applications

Synthesis and Catalysis

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the relevance of fluoro-substituted compounds in medicinal chemistry. The synthesis demonstrates the challenges and solutions in preparing fluoro-substituted aromatic compounds, which could include compounds similar to 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one (Qiu et al., 2009).

In the field of catalysis, selective oxidation of cyclohexene, as discussed by Cao et al. (2018), provides insights into the oxidative transformations that cyclohexanone derivatives can undergo. This research is particularly relevant for understanding the chemical reactivity and potential applications of cyclohexanone compounds in industrial chemistry (Cao et al., 2018).

Imaging Applications

Fluorophores, including those potentially derived from this compound, are explored for in vivo cancer diagnosis using optical imaging. Alford et al. (2009) review the toxicity and application of various fluorophores, highlighting the importance of fluorine substitution in enhancing imaging capabilities and the safety profile of imaging agents (Alford et al., 2009).

Chemical Reactivity and Environmental Impact

The atmospheric reactivity of methoxyphenols, closely related to the methoxy group in this compound, is reviewed by Liu et al. (2022). This research underscores the environmental impact and degradation pathways of methoxyphenols, which are pertinent for understanding the fate of similar compounds in the environment (Liu et al., 2022).

Toxicology and Safety

The toxicological profile of fluorotelomer alcohols, which shares fluorine substitution with this compound, correlates with oxidative stress and metabolism. Yang et al. (2021) provide an overview of the harmful effects induced by FTOHs, highlighting the role of fluorine in mediating these effects. This information is crucial for assessing the safety and environmental impact of fluoro-substituted compounds (Yang et al., 2021).

Safety and Hazards

The specific safety and hazard information for 2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one is not available in the search results .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-13-7-6-9(8-11(13)14)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPGRAVJXKTUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 5
Reactant of Route 5
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one
Reactant of Route 6
Reactant of Route 6
2-(3-Fluoro-4-methoxyphenyl)cyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.